molecular formula C28H34N6O4 B2923472 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223824-14-3

2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2923472
CAS No.: 1223824-14-3
M. Wt: 518.618
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core with multiple functional modifications. Its structure includes:

  • A 4-ethylphenyl substituent linked via an amino-oxoethyl group at position 2, introducing hydrophobic and aromatic interactions.
  • Diisobutyl groups at positions N and 4, likely increasing lipophilicity and steric bulk.
  • A carboxamide moiety at position 8, a common pharmacophore in bioactive molecules.

Properties

IUPAC Name

2-[2-(4-ethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O4/c1-6-19-7-10-21(11-8-19)30-24(35)16-33-28(38)34-23-13-20(25(36)29-14-17(2)3)9-12-22(23)26(37)32(15-18(4)5)27(34)31-33/h7-13,17-18H,6,14-16H2,1-5H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBGVYUOYNIZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to two closely related triazoloquinazoline derivatives (Table 1), highlighting key structural and physicochemical differences.

Table 1: Structural and Physicochemical Comparison

Feature Target Compound Compound A Compound B
Core Structure 1,5-dioxo-1,2,4,5-tetrahydro-triazoloquinazoline 5-oxo-4,5-dihydro-triazoloquinazoline 5-oxo-4,5-dihydro-triazoloquinazoline
Position 2 Substituent 2-((4-ethylphenyl)amino)-2-oxoethyl 2-((4-fluorophenyl)amino)-2-oxoethyl + thioether 2-((4-acetylphenyl)amino)-2-oxoethyl + thioether
Position 4/N Substituents N,4-diisobutyl 4-isobutyl, N-isopropyl 4-methyl, N-cyclopentyl
Molecular Formula Not explicitly provided (inferred: ~C₃₀H₃₆N₆O₄) C₂₅H₂₇FN₆O₃S C₂₆H₂₆N₆O₄S
Molecular Weight ~584.7 (estimated) 510.6 518.6
Key Functional Groups Ethylphenyl, diisobutyl, carboxamide Fluorophenyl, isobutyl/isopropyl, thioether, carboxamide Acetylphenyl, methyl/cyclopentyl, thioether, carboxamide

Structural Analysis

Core Modifications: The target compound’s 1,5-dioxo groups (vs. The absence of a thioether group (present in analogs) could reduce susceptibility to oxidative metabolism, improving metabolic stability .

Substituent Effects :

  • 4-ethylphenyl (target) vs. 4-fluorophenyl (Compound A) vs. 4-acetylphenyl (Compound B):

  • The acetyl group in Compound B introduces polarity, possibly improving aqueous solubility but reducing membrane permeability .
    • Diisobutyl groups (target) vs. isobutyl/isopropyl (Compound A) vs. methyl/cyclopentyl (Compound B):
  • Cyclopentyl in Compound B adds conformational rigidity, which might optimize receptor fit .

Synthetic Considerations :

  • highlights that triazoloquinazoline derivatives are synthesized using catalysts like NGPU, which improve efficiency and reduce reaction times . The target compound’s diisobutyl groups may require specialized catalysts or longer reaction times due to steric hindrance.

Pharmacological and Predictive Insights

  • QSAR Modeling: As noted in , quantitative structure-activity relationship (QSAR) models could predict the target compound’s bioactivity by comparing it to analogs. Its diisobutyl and ethylphenyl groups may cluster it with lipophilic, CNS-targeting compounds .
  • Antioxidant Potential: describes a triazolo[4,3-a]pyrazine derivative with antioxidant activity. While the target compound’s quinazoline core differs, its carboxamide group may similarly scavenge free radicals .

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